molecular formula C17H12ClN3OS B2875730 5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477889-49-9

5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2875730
CAS No.: 477889-49-9
M. Wt: 341.81
InChI Key: SBIVVSOTAVVCFV-UHFFFAOYSA-N
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Description

5-[(3-Chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 477889-49-9; molecular formula: C₁₇H₁₂ClN₃OS; molar mass: 341.81 g/mol) is a sulfur-containing heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a 3-chlorobenzylthio group at the 5-position . The 3-chlorobenzyl moiety enhances lipophilicity and may improve binding to biological targets through π-π stacking or hydrophobic interactions. Imidazo[1,2-c]quinazoline derivatives are recognized for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-19-14-7-2-1-6-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIVVSOTAVVCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the imidazoquinazoline class, which has been associated with various therapeutic effects, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.

  • Molecular Formula : C19H16ClN3O3S
  • Molecular Weight : 401.87 g/mol
  • CAS Number : 439109-15-6

Anticancer Activity

Research indicates that compounds within the imidazo[1,2-c]quinazoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (Breast Cancer)0.36 - 40.90
Compound 10 (related hybrid)MDA-MB-2310.36
Doxorubicin (reference)MDA-MB-2310.12

The structure-activity relationship (SAR) analysis suggests that bulky substituents enhance biological activity, with specific attention to the electronic nature of substituents influencing potency .

Antibacterial Activity

The antibacterial efficacy of imidazoquinazolines has been documented in various studies. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of related compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
Compound A (related hybrid)Escherichia coli16 μg/mL

These findings indicate that modifications to the imidazoquinazoline scaffold can lead to enhanced antibacterial properties .

Enzyme Inhibition

Another notable aspect of this compound is its potential as an enzyme inhibitor. Specifically, studies have explored its effects on α-glucosidase and urease:

EnzymeIC50 (μM)
α-glucosidase12.44 - 308.33
UreaseNot specified

The inhibition of α-glucosidase is particularly relevant for diabetes management, showcasing the compound's potential therapeutic applications .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of imidazo[1,2-c]quinazolines and evaluated their anticancer activity against various cell lines including HeLa and K562. The results indicated that specific substitutions significantly enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of imidazoquinazolines against clinical isolates of bacteria. The study highlighted that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as novel antibiotics .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazo[1,2-c]quinazoline Derivatives

Compound Name / ID Molecular Formula Substituent(s) Key Properties / Activities Synthesis Method References
Target compound C₁₇H₁₂ClN₃OS 5-[(3-chlorobenzyl)sulfanyl] Potential antitumor/antimicrobial activity Likely alkylation of thiolate
5-(Methylsulfanyl) analog C₁₁H₉N₃OS 5-(methylsulfanyl) High-purity intermediate (NLT 97%) Alkylation or thiol substitution
5-[(3,4-Dichlorobenzyl)sulfanyl] analog C₁₈H₁₃Cl₂N₃O₂S 5-[(3,4-dichlorobenzyl)sulfanyl], 8,9-dimethoxy Enhanced lipophilicity and steric bulk Multi-step alkylation
5a () Not specified 5,6-dihydro-5-thioxo Structural rigidity, high melting point (>320°C) One-pot reaction in ethanol
5c () Not specified 8,9-dimethyl-furo[3,2-e] fused Moderate melting point (210–212°C) Cyclization with DMF
Polycarbo-substituted derivatives () Varies Halogens (Br, I), alkyl chains Improved bronchodilatory and anticancer activity Cross-coupling (Sonogashira/Suzuki)

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